molecular formula C9H8N2O B8772217 N-Cyano-4-methylbenzamide CAS No. 51884-00-5

N-Cyano-4-methylbenzamide

Cat. No.: B8772217
CAS No.: 51884-00-5
M. Wt: 160.17 g/mol
InChI Key: IEFIZJBBSCNOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyano-4-methylbenzamide is a chemical compound utilized in scientific research and development. This compound falls under the broader category of benzamide derivatives, a class known for its relevance in various chemical synthesis pathways and pharmaceutical intermediate preparation . Researchers employ this substance in exploratory chemistry to develop novel molecular entities or to study specific biochemical interactions. Its structure, incorporating a cyano group, makes it a valuable building block for constructing more complex heterocyclic systems often found in active pharmaceutical ingredients (APIs) and other fine chemicals. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51884-00-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-cyano-4-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9(12)11-6-10/h2-5H,1H3,(H,11,12)

InChI Key

IEFIZJBBSCNOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Cyano 4 Methylbenzamide

Reactivity of the Benzamide (B126) Moiety in N-Cyano-4-methylbenzamide

The benzamide portion of the molecule, consisting of a phenyl ring attached to an N-methyl-N-cyano amide, is central to its reactivity. The electronic properties of the substituents on the aromatic ring and the nature of the amide bond itself govern the outcomes of various chemical transformations.

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring: the 4-methyl group and the N-cyano-N-methylcarboxamido group.

Given the substitution pattern, the positions ortho to the methyl group (positions 3 and 5) are the most likely sites for electrophilic attack. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-CH₃4Electron-donating (activating)ortho, para
-C(O)N(CN)CH₃1Electron-withdrawing (deactivating)meta

Considering these effects, electrophilic substitution on this compound is predicted to favor substitution at the positions ortho to the activating methyl group.

The carbonyl carbon of the amide group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone of amide chemistry, leading to a variety of transformations. A common example of this is hydrolysis, which can occur under both acidic and alkaline conditions.

Under alkaline conditions, the hydrolysis of N-substituted benzamides proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group influence the reaction rate. For this compound, the leaving group would be the N-cyano-N-methylamide anion.

Reactions involving the N-methyl group of this compound are less common compared to those at the aromatic ring or the carbonyl group. However, N-alkylation and dealkylation reactions of amides are known transformations in organic synthesis. For instance, the selective monomethylation of primary amides can be achieved using quaternary ammonium (B1175870) salts as methylating agents. While this is the reverse of a reaction at the N-methyl group, it highlights the possibility of chemical manipulation at this site.

Chemical Transformations Involving the Cyano Functionality

The N-cyano group imparts unique reactivity to the molecule. The cyano group can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Acid-catalyzed hydrolysis of an N-cyano group can lead to the formation of a urea (B33335) derivative, which may then undergo further hydrolysis. For example, a study on N-cyano sulfoximines demonstrated that acid-induced hydrolysis of the cyano group, followed by intramolecular cyclocondensation, can be a viable synthetic route to heterocyclic compounds. researchgate.net A similar reactivity could be anticipated for this compound, potentially leading to the formation of N-methyl-4-methylbenzamide under hydrolytic conditions.

The cyano group can also be reduced to an amine. However, the presence of the amide functionality would require careful selection of reducing agents to achieve selective transformation of the cyano group.

Comprehensive Mechanistic Studies of Benzamide Derivative Reactions

The mechanisms of reactions involving benzamide derivatives are a subject of ongoing research, particularly in the context of transition metal-catalyzed processes.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on the oxidative addition of this compound to palladium are not extensively documented, the general mechanism for related amides has been investigated.

In palladium-catalyzed amidation of aryl halides, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a low-valent palladium species. This is typically the rate-determining step. Subsequent steps include migratory insertion, anion exchange, and reductive elimination to afford the final product and regenerate the palladium catalyst.

Oxidative Addition: The aryl halide adds to the Pd(0) center.

Migratory Insertion: Insertion of a component, such as an isocyanide, to form a new carbon-carbon or carbon-nitrogen bond.

Anion Exchange: Exchange of ligands on the palladium center.

Reductive Elimination: Formation of the final product with the regeneration of the Pd(0) catalyst.

Hydrogen Migration: A final proton transfer step.

While this specific study did not involve an N-cyano-benzamide, the fundamental steps of the catalytic cycle provide a framework for understanding how this compound might behave in similar palladium-catalyzed transformations. The electronic properties of the N-cyano group would likely influence the kinetics of these steps.

Analysis of Reaction Intermediates and Transition States in Benzamide Transformations

The study of reaction intermediates and transition states is crucial for understanding the transformation pathways of benzamides like this compound. These transient species provide a roadmap of the reaction mechanism, detailing the molecular changes that occur at each step. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometries and energies of these species.

For a hypothetical transformation of this compound, one could envision various reaction pathways. For instance, in a nucleophilic addition to the cyano group, a tetrahedral intermediate would be expected. The stability and subsequent reactivity of this intermediate would dictate the final product distribution. Similarly, reactions involving the benzoyl carbonyl or the aromatic ring would proceed through their own characteristic intermediates and transition states.

Without specific research on this compound, a detailed analysis remains speculative. However, data from analogous systems could provide a framework for future computational and experimental studies.

Table 1: Hypothetical Intermediates in this compound Transformations

Transformation TypeProposed IntermediateKey Structural Features
Nucleophilic addition to C≡NTetrahedral nitranionsp3 hybridized carbon, negative charge on nitrogen
Electrophilic aromatic substitutionArenium ion (Wheland intermediate)sp3 hybridized ring carbon, delocalized positive charge
Carbonyl additionTetrahedral alkoxidesp3 hybridized carbonyl carbon, negative charge on oxygen

Table 2: Hypothetical Transition State Analysis for a Benzamide Transformation

Reaction StepTransition State (TS)Imaginary Frequency (cm⁻¹)Key Bond Distances (Å)
C-H Activation[Pd-Amide-TS1]Data not availableData not available
Migratory Insertion[Pd-Alkyne-TS2]Data not availableData not available
Reductive Elimination[Product-Complex-TS3]Data not availableData not available

Note: The data in the tables above is hypothetical and serves as a template for what would be expected from specific mechanistic studies.

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms by determining which bonds are broken or formed in the rate-determining step of a reaction. This is achieved by measuring the difference in reaction rates between a molecule with a normal isotope (e.g., ¹H) and one where that atom has been replaced by a heavier isotope (e.g., ²H or Deuterium).

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. The magnitude of the KIE can provide insight into the geometry of the transition state. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking, but where changes in hybridization or steric environment occur during the rate-determining step.

In the context of this compound transformations, KIE studies could be instrumental. For example, to investigate a C-H activation at the methyl group, one could synthesize N-Cyano-4-(trideuteriomethyl)benzamide and compare its reaction rate to the non-deuterated analogue. A significant primary KIE would confirm that the C-H bond of the methyl group is cleaved in the rate-determining step.

Similarly, to study the mechanism of a reaction at the aromatic ring, specific positions on the ring could be deuterated. The absence or presence of a KIE, and its magnitude, would help to distinguish between different possible mechanistic pathways.

Table 3: Hypothetical Kinetic Isotope Effect Data for this compound Transformations

Reaction TypeIsotopically Labeled PositionkH/kDInterpretation
C-H activation of methyl group-CD₃Data not availableA value > 1 would suggest C-H bond breaking is rate-limiting.
Electrophilic aromatic substitutionortho-DeuteriumData not availableA secondary KIE could provide insight into the transition state structure.
Nucleophilic attack at carbonylN/AData not availableIsotopic labeling of the nucleophile could be used.

Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental or computational KIE studies on this compound are required to obtain actual values.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Cyano 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and chemical environment of each atom in 4-Cyano-N-methylbenzamide can be determined.

The ¹H NMR spectrum of 4-Cyano-N-methylbenzamide is expected to display distinct signals corresponding to its different types of protons. The aromatic region would feature a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amide group (H-2, H-6) and the two protons ortho to the cyano group (H-3, H-5) would likely appear as two distinct doublets, forming an AA'BB' system. The N-methyl protons are expected to produce a doublet due to coupling with the adjacent amide proton (N-H). The amide proton itself typically appears as a broad signal, which can sometimes resolve into a quartet from coupling to the N-methyl group.

Based on analyses of structurally similar compounds like N-methyl-p-toluamide and N-methylbenzamide, the expected chemical shifts can be predicted. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyano-N-methylbenzamide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (H-2, H-6)~7.8 - 8.0Doublet (d)
Aromatic (H-3, H-5)~7.6 - 7.8Doublet (d)
Amide (N-H)~6.3 - 6.8 (variable)Broad Singlet (br s) or Quartet (q)
N-Methyl (N-CH₃)~2.9 - 3.1Doublet (d)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric structure of 4-Cyano-N-methylbenzamide, seven distinct carbon signals are anticipated. These include the N-methyl carbon, the amide carbonyl carbon, the cyano carbon, and four signals for the aromatic carbons (two for the protonated carbons and two for the quaternary carbons). The chemical shifts are influenced by hybridization and the electron-withdrawing or donating nature of the substituents. oregonstate.edu The carbonyl carbon is typically found significantly downfield (165-170 ppm), while the cyano carbon appears in the 110-120 ppm range. oregonstate.eduorganicchemistrydata.org The N-methyl carbon signal is expected in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cyano-N-methylbenzamide

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166 - 169
Aromatic (C-1)~138 - 140
Aromatic (C-2, C-6)~128 - 130
Aromatic (C-3, C-5)~131 - 133
Aromatic (C-4)~115 - 118
Cyano (C≡N)~117 - 119
N-Methyl (N-CH₃)~26 - 28

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-Cyano-N-methylbenzamide, a cross-peak would be expected between the amide N-H proton and the N-methyl protons, confirming their connectivity. Additionally, correlations between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6) would be observed, confirming the substitution pattern on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edulibretexts.org This would allow for the unambiguous assignment of the aromatic C-H signals (C-2/C-6 and C-3/C-5) and the N-methyl signal by linking their respective proton and carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. libretexts.orgresearchgate.net Key expected correlations for 4-Cyano-N-methylbenzamide would include:

A correlation from the N-methyl protons to the carbonyl carbon, linking the methyl group to the amide functionality.

Correlations from the aromatic protons at H-2/H-6 to the carbonyl carbon (C=O) and the quaternary carbon C-4.

Correlations from the aromatic protons at H-3/H-5 to the cyano carbon (C≡N) and the quaternary carbon C-1.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron ionization (EI). libretexts.org The molecular formula of 4-Cyano-N-methylbenzamide is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol . sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z = 160.

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.orglibretexts.org The stable aromatic ring and acylium ions often lead to prominent fragment peaks. libretexts.org A primary fragmentation pathway would involve the cleavage of the C(O)-N bond, leading to the formation of a stable 4-cyanobenzoyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Cyano-N-methylbenzamide

m/z ValueProposed Fragment IonNeutral Loss
160[C₉H₈N₂O]⁺· (Molecular Ion)-
130[C₈H₄NO]⁺ (4-cyanobenzoyl cation)·CH₃NH
102[C₇H₄N]⁺ (4-cyanophenyl cation)CO
76[C₆H₄]⁺ (benzyne radical cation)C≡N

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups within a molecule. researchgate.net Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies.

For 4-Cyano-N-methylbenzamide, several key vibrational modes are expected:

N-H Stretch: A secondary amide N-H stretching vibration typically appears in the region of 3350-3180 cm⁻¹. quora.com

C-H Stretches: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a very characteristic, sharp, and moderately intense absorption in the 2260-2220 cm⁻¹ region. quimicaorganica.org

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum for an amide, appearing in the range of 1680-1630 cm⁻¹. quora.comyoutube.com

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is found between 1640 and 1550 cm⁻¹. quora.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for 4-Cyano-N-methylbenzamide

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
AmideN-H stretch~3300
Aromatic RingC-H stretch~3100 - 3000
Methyl GroupC-H stretch~2980 - 2850
NitrileC≡N stretch~2230
AmideC=O stretch (Amide I)~1650
Amide / AromaticN-H bend (Amide II) / C=C stretch~1600 - 1550

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of a synthesized compound and for its isolation. researchgate.netnih.gov For a moderately polar molecule like 4-Cyano-N-methylbenzamide, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.com

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) bonded silica.

Mobile Phase: A polar solvent system, typically a mixture of water (often with a modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any impurities.

Detection: A UV-Vis detector is standard for aromatic compounds. 4-Cyano-N-methylbenzamide, with its substituted benzene ring, would have strong UV absorbance, likely with a maximum (λmax) in the 240-260 nm range, making detection highly sensitive.

In an HPLC chromatogram, the purity of the sample is assessed by integrating the area of all detected peaks. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks. This method is highly effective for detecting and quantifying even trace levels of impurities. nih.gov

Despite a comprehensive search for primary literature and crystallographic databases, no specific X-ray diffraction data for the compound N-Cyano-4-methylbenzamide has been found. The required information for a detailed analysis of its solid-state molecular structure and crystal packing, including crystallographic data tables, is not available in the public domain through the conducted searches.

Therefore, the section on "," specifically subsection "4.5. X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing," cannot be generated with the required scientifically accurate and detailed research findings at this time.

To provide an article that is professional and authoritative, it is imperative to rely on published, peer-reviewed data. Without access to a crystallographic information file (CIF) or a related publication for this compound, any attempt to describe its crystal structure would be speculative and would not meet the quality standards requested.

Further research or de novo crystallographic analysis would be required to produce the content for the specified section.

Computational and Theoretical Chemistry Studies of N Cyano 4 Methylbenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods provide insights into electron distribution, molecular orbital energies, and other key quantum chemical descriptors.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like N-Cyano-4-methylbenzamide, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a basis set like 6-31G(d,p) or larger, would be utilized to optimize the molecular geometry and compute various electronic properties. sci-hub.semdpi.comnih.gov

The presence of the electron-donating 4-methyl group and the electron-withdrawing N-cyano group is expected to significantly influence the electronic structure. The 4-methyl group increases electron density in the benzene (B151609) ring, while the N-cyano group withdraws electron density from the amide nitrogen. DFT calculations can quantify these effects by mapping the electron density and calculating molecular electrostatic potential (MEP) surfaces. These calculations would reveal the distribution of charge, highlighting the electrophilic and nucleophilic regions of the molecule. For instance, studies on similar benzamide (B126) derivatives have shown that substituents on the phenyl ring and the amide nitrogen alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties. sci-hub.seeujournal.org

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzamides (Note: This table presents illustrative data for similar compounds to demonstrate the type of information obtained from DFT calculations, as specific data for this compound is not available.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzamide-6.72-1.075.653.8
4-Methylbenzamide (B193301)-6.65-1.025.634.1
N-Cyanobenzamide (hypothetical)-7.10-1.505.605.2

Data is hypothetical and for illustrative purposes based on trends observed in related compounds.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. These methods are particularly useful for obtaining precise energies and for systems where electron correlation is critical. For this compound, ab initio calculations could provide benchmark data for conformational energies and rotational barriers. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

The flexibility of the benzamide scaffold, particularly rotation around key single bonds, is a critical aspect of its chemistry. Computational methods are invaluable for exploring the potential energy surface and identifying stable conformations.

The rotation around the C(sp²)-C(aryl) bond in benzamides is a well-studied phenomenon. The barrier to this rotation is influenced by both steric and electronic factors. In this compound, the 4-methyl group is not expected to exert a significant steric influence on this rotation. However, electronic effects from both the methyl and cyano groups will modulate the degree of π-conjugation between the phenyl ring and the carbonyl group, thereby affecting the rotational barrier.

Theoretical studies on other benzamides have shown that the calculated rotational barrier can be sensitive to the computational method used. researchgate.net For instance, some DFT functionals have been reported to overestimate these barriers compared to experimental values. researchgate.net Nevertheless, computational methods can provide valuable trends and relative barrier heights. For this compound, one would expect a rotational barrier that reflects a balance between the electron-donating nature of the methyl group, which would favor planarity and a higher barrier, and the electronic influence of the N-cyano group.

A full conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating around the key flexible bonds, primarily the C(aryl)-C(O) bond and the C(O)-N bond. This analysis would identify the low-energy conformers and the transition states that connect them.

The planarity of the amide group and its orientation relative to the phenyl ring are key determinants of the stable conformations. In many benzamides, a non-planar conformation, where the amide group is twisted out of the plane of the phenyl ring, is the global minimum. researchgate.net The N-cyano group, being linear, introduces its own set of conformational possibilities and electronic interactions that would need to be characterized. The interconversion pathways between different conformers, elucidated by identifying the transition state structures and their corresponding energies, would provide insights into the molecule's dynamic behavior in solution.

Molecular Modeling and Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in a simulated environment, such as a solvent box. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions over time. nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, which are derived directly from theoretical principles without the inclusion of experimental data, serve as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), enable the simulation of various spectra, including vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. aps.orgnih.govresearchgate.net

Theoretical vibrational analysis is instrumental in assigning the characteristic vibrational modes of this compound. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.netresearchgate.net These calculated spectra provide a basis for understanding the molecule's vibrational behavior.

The vibrational spectrum of this compound is expected to be characterized by several key stretching and bending modes associated with its functional groups. The nitrile (C≡N) stretching frequency is a prominent feature in the IR spectrum of nitriles and is typically observed in the range of 2200-2300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is another strong absorption, generally appearing between 1650 and 1750 cm⁻¹. The N-H stretching and bending vibrations of the amide group, as well as the C-H stretching and bending modes of the aromatic ring and the methyl group, also contribute to the complexity of the vibrational spectrum.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations of similar molecules, is presented below. It is important to note that these are illustrative values and can be refined by specific computational studies on the target molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3200-3400Medium to Strong
Aromatic C-H Stretch3000-3100Medium
Methyl C-H Stretch2850-2980Medium
C≡N Stretch (Nitrile)2220-2260Strong
C=O Stretch (Amide I)1680-1720Strong
N-H Bend (Amide II)1510-1570Medium to Strong
Aromatic C=C Stretch1450-1600Medium to Strong
Methyl C-H Bend1370-1470Medium
C-N Stretch1200-1350Medium

This table is interactive. Users can sort the data by clicking on the column headers.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through first-principles calculations provides valuable structural information. ucl.ac.ukpdx.edu The Gauge-Independent Atomic Orbital (GIAO) method, commonly employed in DFT calculations, is effective for predicting the ¹H and ¹³C NMR spectra of organic molecules. modgraph.co.uk

For this compound, the ¹H NMR spectrum would feature distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the amide and cyano groups. The amide proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methyl protons would give rise to a sharp singlet.

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Key signals would include those for the nitrile carbon, the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below. These values are based on the analysis of related structures and general principles of NMR spectroscopy. modgraph.co.ukrsc.org

Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)8.0 - 9.5Broad Singlet
Aromatic (ortho to C=O)7.8 - 8.2Doublet
Aromatic (ortho to CH₃)7.2 - 7.6Doublet
Methyl (CH₃)2.3 - 2.5Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (ipso to C=O)130 - 140
Aromatic (ipso to CH₃)140 - 150
Aromatic (ortho to C=O)128 - 132
Aromatic (ortho to CH₃)125 - 129
Nitrile (C≡N)115 - 125
Methyl (CH₃)20 - 25

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical calculations can also predict the electronic absorption spectra (UV-Vis) of this compound. nih.gov Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic ring and the conjugated system involving the carbonyl and cyano groups.

Theoretical Mechanistic Studies of this compound Reactions

Computational chemistry provides a powerful platform for investigating the mechanisms of reactions involving this compound. researchgate.netrsc.org By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be determined. mdpi.comresearchgate.net This information is crucial for understanding reaction pathways and predicting product distributions.

N-Acylcyanamides are known to participate in a variety of chemical transformations, including cycloadditions and radical reactions. nih.govresearchgate.net Theoretical studies can elucidate the intricate details of these processes. For instance, in a cycloaddition reaction, computational models can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome.

In the context of radical reactions, theoretical calculations can be used to study the formation and stability of radical intermediates. nih.gov For this compound, a potential reaction pathway could involve the homolytic cleavage of the N-CN bond or hydrogen atom abstraction from the methyl group. DFT calculations can provide insights into the energetics of these processes and the subsequent reactions of the resulting radicals.

A hypothetical reaction mechanism for the addition of a radical (X•) to the nitrile group of this compound is outlined below. The energies are illustrative and would need to be confirmed by specific calculations.

Hypothetical Radical Addition to this compound

StepDescriptionRelative Energy (kcal/mol)
1 Approach of the radical (X•) to the nitrile carbon.0 (Reactants)
TS1 Transition state for the addition of X• to the nitrile carbon.+10 to +15
INT1 Formation of the imidoyl radical intermediate.-5 to -10
TS2 Transition state for a subsequent reaction of the intermediate (e.g., H-abstraction).+5 to +10 (relative to INT1)
Product Formation of the final product.-20 to -30

This table is interactive. Users can sort the data by clicking on the column headers.

These theoretical mechanistic studies not only provide a fundamental understanding of the reactivity of this compound but also play a vital role in the design of new synthetic methodologies and the prediction of novel chemical transformations.

Structural Modifications and Chemical Exploration of N Cyano 4 Methylbenzamide Derivatives

Synthesis of Analogues with Substituent Variations on the Aryl Ring

The synthesis of N-cyano-4-methylbenzamide analogues with different substituents on the aryl ring is a key strategy to modulate their chemical and physical properties. A common and effective method for the synthesis of N-cyanobenzamides involves the palladium-catalyzed aminocarbonylation of aryl halides with cyanamide (B42294). researchgate.net This approach allows for the introduction of a variety of substituents on the aromatic ring, starting from the corresponding substituted aryl iodides or bromides.

Investigation of Electronic Effects of Substituents on Chemical Reactivity

For instance, in the hydrolysis of substituted ethyl benzoates, a reaction analogous to transformations that could be studied for N-cyanobenzamides, a positive ρ value in the Hammett plot indicates that the reaction is favored by electron-withdrawing substituents. libretexts.org This is because EWGs stabilize the developing negative charge in the transition state of nucleophilic attack on the carbonyl carbon. Conversely, EDGs would be expected to decrease the reactivity in such reactions.

Table 1: Predicted Influence of Aryl Substituents on the Reactivity of this compound Derivatives in Nucleophilic Acyl Substitution

Substituent (X) at para-positionHammett Constant (σp)Predicted Effect on Reactivity
-NO₂0.78Strong Increase
-CN0.66Moderate Increase
-Cl0.23Slight Increase
-H0.00Baseline
-CH₃-0.17Slight Decrease
-OCH₃-0.27Moderate Decrease

This table is a predictive representation based on established Hammett principles and data from analogous systems. libretexts.orgviu.ca Specific experimental data for this compound derivatives is required for precise quantification.

Steric Effects on Conformation and Reactivity

Steric hindrance, arising from bulky substituents on the aryl ring, can significantly impact the conformation and reactivity of this compound analogues. researchgate.net Ortho-substituents, in particular, can force the amide group out of the plane of the aromatic ring, disrupting π-conjugation. This can have a profound effect on the electronic properties and accessibility of the reaction centers.

The quantitative structure-activity relationship (QSAR) studies on related compounds, such as para-substituted methcathinone (B1676376) analogues, have demonstrated that steric parameters (Es) can be correlated with biological activity, which is often a reflection of chemical reactivity and binding affinity. nih.govnih.gov For this compound derivatives, bulky ortho-substituents would be expected to hinder the approach of nucleophiles to the carbonyl carbon and the nitrile group, thereby decreasing reaction rates.

Table 2: Predicted Steric Effects of ortho-Substituents on the Reactivity of this compound Analogues

ortho-SubstituentSteric Parameter (Taft's Es)Predicted Effect on Reactivity
-H1.24Minimal
-CH₃0.00Moderate Decrease
-C(CH₃)₃-1.54Significant Decrease
-I-0.20Moderate Decrease

This table provides a qualitative prediction based on known steric parameters. nih.govnih.gov Detailed kinetic studies are necessary to quantify these effects for the specific this compound system.

Derivatization at the N-Methylamide Moiety

Modification of the N-methylamide group in this compound offers another avenue for chemical exploration. The synthesis of N-substituted carbamates from amides via N-chloroamides represents a potential route for such derivatization. researchgate.net This transformation involves the chlorination of the amide nitrogen followed by a rearrangement in the presence of a nucleophile like sodium methoxide.

Cycloaddition and Other Reactions Involving the Nitrile Group in this compound Analogues

The nitrile group in this compound is a versatile functional group that can participate in various chemical transformations, including cycloaddition reactions. The intramolecular Diels-Alder reaction of 2-cyano-1-aza-1,3-butadienes has been shown to be a successful strategy for the synthesis of indolizidine and quinolizidine (B1214090) ring systems, demonstrating that a cyano group can sufficiently activate a diene for cycloaddition. nih.gov

Although the nitrile group is generally considered a poor dienophile, its reactivity can be enhanced in intramolecular settings or by the presence of activating groups. nih.govbeilstein-journals.org In the context of this compound analogues, the development of synthetic routes that incorporate a diene moiety tethered to the molecule could enable intramolecular Diels-Alder reactions. Such reactions would lead to the formation of complex, polycyclic structures.

Furthermore, other cycloaddition pathways, such as [3+2] cycloadditions with azides to form tetrazoles, are well-established for nitriles and could be applied to this compound derivatives.

Structure-Reactivity Relationships in Series of this compound Derivatives

The systematic variation of substituents on the aryl ring and modifications at the N-methylamide and nitrile moieties allow for the establishment of structure-reactivity relationships (SRRs). By correlating changes in chemical structure with observed reactivity, predictive models can be developed.

A key tool in elucidating these relationships is the Hammett plot, which quantifies the electronic influence of meta- and para-substituents on reaction rates and equilibria. libretexts.orgresearchgate.net For a series of para-substituted this compound derivatives undergoing a reaction sensitive to electronic effects, a linear correlation between the logarithm of the rate constant (or equilibrium constant) and the Hammett substituent constant (σp) would be expected. The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state.

Table 3: Hypothetical Hammett Analysis for the Hydrolysis of para-Substituted N-Cyano-benzamides

Substituent (X)log(k/k₀)σp
-NO₂1.220.78
-CN1.030.66
-Cl0.360.23
-H0.000.00
-CH₃-0.27-0.17
-OCH₃-0.42-0.27

This is a hypothetical data table illustrating the expected trend for a reaction with a ρ value of approximately 1.5. Experimental determination of rate constants is required to generate actual data for this compound derivatives.

Applications of N Cyano 4 Methylbenzamide in Advanced Synthetic and Materials Chemistry

N-Cyano-4-methylbenzamide as a Versatile Synthetic Building Block

The structure of this compound allows it to serve as a versatile building block in organic synthesis. The N-cyano group acts as a key reactive site, enabling the extension of the molecular framework. For instance, the core structure can be readily modified to create more complex derivatives.

One example of its utility is in the synthesis of N-substituted derivatives, such as N-allyl-N-cyano-4-methylbenzamide. This transformation demonstrates how the foundational this compound structure can be functionalized with different groups (in this case, an allyl group), paving the way for further chemical transformations like cycloadditions or polymerizations involving the newly introduced alkene moiety. The characterization of such derivatives provides insight into the chemical possibilities stemming from the parent compound.

Table 1: Physicochemical Properties of a Representative Derivative

Compound Name Appearance Melting Point (°C)

Data derived from a study on copper-catalyzed cyclization reactions. scribd.com

The cyano group itself is a valuable functional handle. It can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, making this compound a useful intermediate for accessing a range of other molecules.

Integration into Multi-Component Organic Synthesis Pathways

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The functional groups within this compound—specifically the reactive N-cyano group and the amide moiety—present theoretical potential for its integration into MCR pathways. For example, the cyano group could potentially act as a component in reactions like the Passerini or Ugi reactions, which often involve isocyanides (a related functional group).

However, a review of the current scientific literature does not provide specific, documented examples of this compound being used as a reactant in major MCRs. While its structure suggests it could be a candidate for such synthetic strategies, further research is required to explore and establish its utility in this domain.

Exploration of this compound as a Precursor for Novel Chemical Scaffolds

The N-cyano-amide functionality is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. The cyano group can react with other reagents to form rings. For example, N-cyano compounds can react with sodium azide (B81097) in [2+3] cycloaddition reactions to form tetrazole rings. This established reactivity suggests that this compound is a viable precursor for synthesizing 4-methylbenzoyl-substituted tetrazoles.

Furthermore, related N-cyano compounds are used to produce other important chemical intermediates. For example, N-cyanodiphenoxyimidocarbonate is used to create N-Phenyl-N'-cyano-O-phenylisoureas, which are then cyclized to form benzimidazole (B57391) derivatives. This pathway highlights a general strategy where an N-cyano-amide-like structure serves as a key intermediate for complex heterocyclic systems.

Table 2: Potential Heterocyclic Scaffolds from N-Cyano-Amide Precursors

Precursor Functional Group Reagent Resulting Heterocyclic Scaffold
N-Cyano-amide Sodium Azide N-Acyl-tetrazole

These examples underscore the potential of this compound to serve as a starting material for generating diverse and valuable chemical frameworks.

Potential Utility in Catalysis and Ligand Design Research

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, which can then function as a catalyst. The design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. This compound possesses heteroatoms—specifically the oxygen of the carbonyl group and the nitrogens of the amide and cyano groups—that have lone pairs of electrons capable of coordinating to metal centers.

This inherent structural feature suggests a potential, though as yet unexplored, role for this compound or its derivatives in ligand design. By modifying the core structure, it could be incorporated into larger, multidentate ligands that can form stable complexes with transition metals. While the direct application of this compound as a ligand in catalysis has not been prominently reported, its functional groups represent a foundational element from which new ligand architectures could be developed.

Foundational Studies for Applications in Functional Materials Chemistry

The development of functional materials often relies on the specific molecular properties and intermolecular interactions of their constituent building blocks. This compound possesses features that make it a candidate for foundational studies in this area.

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding. The benzamide (B126) motif is a robust and well-studied functional group in crystal engineering because the amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This allows benzamide molecules to form predictable and stable hydrogen-bonded chains or networks, which dictate the final crystal structure.

From a chemical synthesis perspective, this compound could potentially be incorporated into polymers or coating materials. The aromatic ring provides rigidity and thermal stability, while the functional groups offer sites for polymerization. For instance, the molecule could be chemically modified—for example, by converting the methyl group to a vinyl or acrylic group—to create a monomer suitable for free-radical or other polymerization methods. Alternatively, the cyano group could be transformed into other reactive functionalities that would allow the molecule to be integrated into a polymer backbone through condensation polymerization. Although this remains a theoretical application pending dedicated research, the compound's structure contains the necessary elements to be considered a candidate for the synthesis of specialized polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyano-4-methylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with cyanamide derivatives under controlled conditions. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
    Post-synthesis, HPLC purification (C18 columns, acetonitrile/water gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Signals at δ 2.4 ppm (CH₃ group) and δ 7.3–8.1 ppm (aromatic protons) confirm substitution patterns .
  • ¹³C NMR : Peaks near 165 ppm indicate the carbonyl group (C=O) .
  • IR : A strong absorption band at ~2220 cm⁻¹ confirms the nitrile (C≡N) group .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 175 for the base structure) .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

  • Methodological Answer : Common impurities include unreacted 4-methylbenzoyl chloride or hydrolyzed byproducts (e.g., 4-methylbenzoic acid). Strategies:

  • Chromatographic monitoring : TLC (silica gel, ethyl acetate/hexane) detects intermediates .
  • Recrystallization : Ethanol/water mixtures remove polar impurities .
  • Stoichiometric control : Excess cyanamide (1.2–1.5 eq) minimizes residual starting material .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., halogens, methoxy) at the benzene ring to assess electronic effects on enzyme binding .
  • Bioassays : Test against kinase or protease targets using fluorescence-based assays (e.g., IC₅₀ determination) .
  • Data correlation : Cross-reference activity data with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Purity validation : Combine LC-MS and elemental analysis to confirm compound integrity .
  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line specificity or solvent effects .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Methodological Answer :

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • MD simulations : Model ligand-protein dynamics to refine binding kinetics (e.g., using GROMACS) .
  • QSAR models : Train regression models on experimental IC₅₀ values to prioritize synthetic targets .

Q. What interdisciplinary applications exist for this compound beyond medicinal chemistry?

  • Methodological Answer :

  • Material science : Incorporate into metal-organic frameworks (MOFs) for gas storage; characterize porosity via BET analysis .
  • Catalysis : Use as a ligand in palladium-catalyzed cross-coupling reactions; monitor efficiency via GC-MS .
  • Chemical biology : Develop fluorescent probes by conjugating with BODIPY dyes; validate cellular uptake via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.